2,2'-Biphenyldimethanol
Description
Significance and Research Context in Organic Chemistry
The significance of 2,2'-Biphenyldimethanol in the field of organic chemistry is multifaceted, stemming primarily from its distinct structural framework. The biphenyl (B1667301) core is subject to restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism. core.ac.uk This property means that appropriately substituted biphenyls can exist as stable, non-interconverting enantiomers, which is a foundational concept in asymmetric catalysis. core.ac.uk
As a C₂-symmetric diol, this compound is a key starting material for the synthesis of chiral ligands and organocatalysts. lboro.ac.uk Researchers have utilized it to prepare chiral biphenylazepinium salts, which serve as catalysts in asymmetric epoxidation reactions. The synthesis often involves converting the dimethanol into a bis(bromomethyl)biphenyl intermediate, which can then be used to construct larger, chirally-defined catalytic structures. lboro.ac.ukacs.org Its derivatives have been explored for their potential to induce high enantioselectivity in various chemical transformations.
The compound's utility extends into materials science, where it functions as a monomer and a crosslinking agent in the production of polymers and resins. lookchem.com The incorporation of the rigid biphenyl unit and the reactive hydroxyl groups can enhance the thermal stability and mechanical properties of the resulting polymeric materials. lookchem.com Furthermore, it is employed as a component in adhesives and coatings to improve durability and adhesion. lookchem.com
In broader synthetic applications, this compound serves as a precursor for a variety of other molecules. For instance, it can undergo intramolecular cyclization to form oxygen-containing, seven-membered rings (oxepines) or be oxidized to the corresponding lactone under specific catalytic conditions. It has also been investigated as a potential cocatalyst in transition-metal-catalyzed reactions, such as the oligomerization of ethylene, highlighting its role in the systematic exploration of catalytic systems.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | [2-[2-(hydroxymethyl)phenyl]phenyl]methanol nih.gov |
| CAS Number | 3594-90-9 chemspider.comnih.gov |
| Molecular Formula | C₁₄H₁₄O₂ nih.govlookchem.com |
| Molecular Weight | 214.26 g/mol nih.govlookchem.com |
| Appearance | White crystalline solid lookchem.com |
| Melting Point | 110-111 °C lookchem.com |
| Boiling Point | 442 °C at 760 mmHg lookchem.com |
| Density | 1.174 g/cm³ lookchem.com |
Historical Trajectories in the Chemical Discovery and Development of this compound
While a singular, definitive report on the initial discovery and synthesis of this compound is not prominent in readily accessible historical literature, its development is intrinsically linked to the broader history of biphenyl chemistry. The compound is now a well-established, commercially available reagent, indicating its synthesis methods have been known for some time. lboro.ac.uk
The historical development of biphenyl compounds was significantly advanced by the study of diphenic acid (biphenyl-2,2'-dicarboxylic acid). Classical synthetic organic chemistry provides straightforward pathways to this compound from this precursor. The reduction of dicarboxylic acids or their corresponding esters (e.g., dimethyl diphenate) to diols is a fundamental and long-established transformation in organic synthesis. It is highly probable that this compound was first prepared via this route, utilizing reducing agents common in the early to mid-20th century.
The continued interest in the compound arose from the exploration of atropisomeric molecules and the search for scaffolds for chiral ligands in the latter half of the 20th century. As the field of asymmetric catalysis grew, the demand for C₂-symmetric building blocks like this compound increased, solidifying its place as a standard reagent in the synthetic chemist's toolkit. Its history is therefore less about a singular moment of discovery and more about its gradual establishment as a useful precursor, driven by the evolving needs of synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[2-(hydroxymethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMJANTUJQGSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287826 | |
| Record name | 2,2'-Biphenyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-90-9 | |
| Record name | [1,1′-Biphenyl]-2,2′-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3594-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 52668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Biphenyldimethanol | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Biphenyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Biphenyldimethanol and Its Derived Structures
Established Synthetic Pathways to 2,2'-Biphenyldimethanol
Reductive Transformations of 2,2'-Biphenyldicarboxylic Acid Intermediates
A principal and straightforward route to this compound involves the reduction of 2,2'-biphenyldicarboxylic acid or its ester derivatives. This transformation is a fundamental process in organic synthesis, converting carboxylic acid functionalities into primary alcohols.
The direct reduction of diphenic acid (biphenyl-2,2'-dicarboxylic acid) can be achieved using powerful reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The dicarboxylic acid is typically converted to its corresponding dimethyl ester, biphenyl-2,2'-dicarboxylic acid dimethyl ester, prior to reduction for better solubility and reactivity. guidechem.com The ester is then treated with an excess of LiAlH₄, followed by an aqueous workup to yield this compound.
Another approach involves the catalytic hydrogenation of the dicarboxylic acid or its ester, although this often requires high pressures and temperatures and specific catalysts, making it a less common laboratory-scale method compared to chemical reduction.
| Precursor | Reducing Agent | Product |
| Biphenyl-2,2'-dicarboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound |
| Biphenyl-2,2'-dicarboxylic acid dimethyl ester | Lithium aluminum hydride (LiAlH₄) | This compound |
Oxidative Cleavage of Polycyclic Aromatic Hydrocarbons: A Pathway to Biphenyl (B1667301) Precursors
An alternative strategy to access the biphenyl framework necessary for synthesizing this compound begins with the oxidative cleavage of larger polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene (B1679779). acs.org This method breaks specific carbon-carbon bonds within the PAH to form biphenyl derivatives.
The oxidation of phenanthrene can be accomplished using various oxidizing agents, including ozone (O₃), potassium permanganate (B83412) (KMnO₄), or through photocatalytic oxidation. nih.govlookchem.com For instance, ozonolysis of phenanthrene, followed by an appropriate workup, can lead to the formation of biphenyl-2,2'-dicarboxaldehyde. nih.gov This dialdehyde (B1249045) can then be readily reduced to this compound using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).
Alternatively, more aggressive oxidation of phenanthrene can directly yield diphenic acid. wikipedia.org This process often involves reagents like chromium trioxide or potassium dichromate under harsh conditions. wikipedia.org The resulting diphenic acid can then be reduced as described in the previous section. This oxidative cleavage pathway represents a method to generate the key biphenyl precursor from readily available larger aromatic systems. acs.org
| Starting Material | Key Intermediate | Final Product |
| Phenanthrene | Biphenyl-2,2'-dicarboxaldehyde | This compound |
| Phenanthrene | Biphenyl-2,2'-dicarboxylic acid | This compound |
Other Preparative Routes for this compound
Beyond the primary routes, other synthetic methods have been reported for the preparation of this compound. One such method involves the Ullmann coupling of 2-iodobenzyl alcohol. This reaction, typically catalyzed by copper, facilitates the formation of the biphenyl C-C bond directly from two molecules of the starting halobenzyl alcohol.
Another approach starts from 2,2'-bis(bromomethyl)-1,1'-biphenyl. guidechem.com This dibromide can be converted to the diol through a nucleophilic substitution reaction, for example, by treatment with a hydroxide (B78521) source or by hydrolysis.
Furthermore, the reduction of dibenz[c,e]oxepine-5(7H)-one, a seven-membered cyclic ether-ketone, can also yield this compound. guidechem.com This reduction effectively cleaves the ether linkage and reduces the ketone to an alcohol.
Advanced Synthetic Strategies for Functionalized this compound Analogs
The synthesis of functionalized and chiral derivatives of this compound is crucial for their application in areas like asymmetric catalysis and materials science. These advanced strategies allow for precise control over the molecular architecture.
Enantioselective Synthesis and Chiral Resolution Techniques
The axial chirality of the biphenyl scaffold in this compound and its derivatives makes them valuable as chiral ligands and auxiliaries. chemrxiv.org Obtaining enantiomerically pure forms is a key objective.
Enantioselective Synthesis: One approach is the asymmetric synthesis of the biphenyl core itself. This can be achieved through stereoselective cross-coupling reactions, such as a Suzuki or Negishi coupling, using a chiral catalyst. However, achieving high enantioselectivity in the formation of the biphenyl axis can be challenging.
Chiral Resolution: A more common method is the resolution of a racemic mixture of a this compound derivative. This can be accomplished through several techniques:
Classical Resolution: Reacting the racemic diol with a chiral resolving agent, such as a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomers can then be separated by chromatography or crystallization, followed by hydrolysis to recover the enantiomerically pure diols.
Enzymatic Resolution: Utilizing enzymes, such as lipases, to selectively acylate one enantiomer of the racemic diol. acs.org This process, known as kinetic resolution, results in a mixture of the acylated diol and the unreacted enantiomer, which can then be separated. For example, lipase-catalyzed transacylation has been used to resolve racemic 2,2'-bis(hydroxymethyl)-1,1'-binaphthyl, a structurally related compound. acs.org
A notable application involves the use of this compound as a chiral probe. By reacting it with a chiral diol of unknown configuration, a biphenyldioxolane is formed. acs.org The stereochemistry of the newly formed ring can be determined using chiroptical methods like electronic circular dichroism (ECD), which in turn reveals the absolute configuration of the original diol. acs.org
Modular Synthesis Approaches for Complex Derivatives
Modular synthesis provides a flexible and efficient way to construct a library of complex this compound derivatives with varying functionalities. researchgate.net This strategy involves the synthesis of key biphenyl building blocks that can be readily modified or coupled with other molecules.
A common modular approach involves the use of cross-coupling reactions, such as the Suzuki, Stille, or Hiyama reactions. rsc.org For instance, a dihalo-biphenyl derivative can be synthesized and then subjected to sequential cross-coupling reactions with different boronic acids (in the case of Suzuki coupling) to introduce diverse substituents at specific positions on the biphenyl rings. nih.gov
Another modular strategy involves the construction of bridged biphenyl systems, where the two phenyl rings are linked by an alkyl chain. researchgate.net This allows for precise control over the dihedral angle between the phenyl rings. The synthesis of these bridged systems often involves intramolecular coupling reactions or ring-closing metathesis to form the bridge. The terminal functional groups on these modular biphenyls can then be further elaborated to create complex derivatives. researchgate.net These approaches are instrumental in developing new ligands for catalysis and functional materials with tailored properties. nih.gov
Reactivity and Mechanistic Investigations of 2,2 Biphenyldimethanol
Oxidative and Reductive Reactivity Profiles of the Hydroxymethyl Groups
The hydroxymethyl groups of 2,2'-biphenyldimethanol are primary alcohols and, as such, exhibit characteristic oxidative and reductive reactivity.
The synthesis of this compound itself is often achieved through the reduction of a dicarboxylic acid derivative. A common laboratory-scale synthesis involves the reduction of diphenic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₃) in a solvent such as tetrahydrofuran (B95107) (THF). prepchem.com In this reaction, both carboxylic acid groups are reduced to primary alcohols, yielding this compound in high yield. prepchem.com
Conversely, the hydroxymethyl groups can be oxidized to form aldehydes and carboxylic acids. Under high-temperature flow-vacuum pyrolysis conditions, this compound undergoes complex transformations, including oxidation, to yield products such as 2-hydroxymethyl-2'-formylbiphenyl and 2,2'-diphenyldialdehyde. More selective oxidation can be achieved using biocatalysis. For instance, galactose oxidase (GOase) enzymes have been used for the enantioselective desymmetrization of similar pro-atropisomeric bis-benzylic alcohols through oxidation. acs.org This enzymatic approach can selectively oxidize one or both alcohol groups to the corresponding aldehydes. acs.org
| Reaction Type | Reagent/Condition | Product(s) | Reference |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) in THF | This compound | prepchem.com |
| Oxidation | Flow-vacuum pyrolysis (850 °C) | 2-Hydroxymethyl-2'-formylbiphenyl, 2,2'-Diphenyldialdehyde | |
| Oxidation (Biocatalytic) | Galactose Oxidase (GOase) | Corresponding mono- and dialdehydes | acs.org |
Nucleophilic and Electrophilic Substitution Reactions at the Benzylic and Aromatic Centers
The benzylic and aromatic positions of this compound are susceptible to substitution reactions.
Nucleophilic Substitution at Benzylic Centers: The hydroxyl groups can be converted into better leaving groups, facilitating nucleophilic substitution at the benzylic carbons. Treatment with hydrogen halides, such as hydrobromic acid (HBr), readily converts the diol into the corresponding 2,2'-bis(bromomethyl)-1,1'-biphenyl. core.ac.uklboro.ac.uk Similarly, reaction with thionyl chloride in a solvent like methylene (B1212753) chloride can be used to synthesize 2,2'-bis(chloromethyl)-1,1'-biphenyl. prepchem.com These reactions typically proceed through an Sₙ1 or Sₙ2 mechanism, where the protonated hydroxyl group (in the case of HBr) or a chlorosulfite intermediate (in the case of SOCl₂) is displaced by the halide nucleophile. libretexts.org
| Reaction Type | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Nucleophilic Substitution (Benzylic) | Hydrobromic acid (HBr), 100 °C | 2,2'-Bis(bromomethyl)-1,1'-biphenyl | core.ac.uklboro.ac.uk |
| Nucleophilic Substitution (Benzylic) | Thionyl chloride (SOCl₂) in methylene chloride, 0 °C | 2,2'-Bis(chloromethyl)-1,1'-biphenyl | prepchem.com |
Electrophilic Substitution at Aromatic Centers: The biphenyl (B1667301) system can undergo aromatic electrophilic substitution. The phenyl groups are activating, directing incoming electrophiles primarily to the ortho and para positions relative to the inter-ring bond. youtube.com The hydroxymethyl substituents are themselves weak ortho-, para-directing groups. Therefore, electrophilic attack on the aromatic rings of this compound is expected to occur at the positions ortho and para to the existing hydroxymethyl groups (positions 3, 5, 3', and 5'), with the regioselectivity influenced by the combined steric and electronic effects of both the substituent and the adjacent phenyl ring.
Cyclization and Heterocycle Formation Mechanisms Involving this compound
The proximate positioning of the two hydroxymethyl groups enables intramolecular cyclization reactions, most notably to form seven-membered heterocyclic rings.
A key reaction is the acid-catalyzed intramolecular dehydration to form 5,7-dihydrodibenzo[c,e]oxepine. researchgate.netclockss.orglookchem.com This etherification is typically promoted by protic or Lewis acids. For example, derivatives of this compound have been shown to cyclize in the presence of p-toluenesulfonic acid or even formic acid to yield the corresponding dibenzo[c,e]oxepine derivative quantitatively. researchgate.netclockss.org The mechanism involves the protonation of one hydroxyl group, which then departs as a water molecule upon nucleophilic attack by the second hydroxyl group.
Under more drastic conditions, such as high-temperature pyrolysis, different cyclization pathways are observed. The thermal decomposition of this compound yields products resulting from intramolecular cyclization, such as fluorene (B118485) and 9,10-dihydrophenanthrene, which suggests a radical-based mechanism rather than an ionic one.
| Reaction Type | Reagent/Condition | Product | Reference |
|---|---|---|---|
| Acid-Catalyzed Cyclization | p-Toluenesulfonic acid or Formic acid | 5,7-Dihydrodibenzo[c,e]oxepine derivatives | researchgate.netclockss.org |
| Pyrolytic Cyclization | Flow-vacuum pyrolysis (600-800 °C) | Fluorene, 9,10-Dihydrophenanthrene |
Proton Transfer Dynamics and Related Mechanistic Insights in Reactions of this compound
Proton transfer is a fundamental step governing many reactions of this compound, particularly those involving the hydroxyl groups. In acid-catalyzed reactions like the nucleophilic substitutions and cyclizations discussed above, the initial and rate-determining step is often the protonation of a hydroxyl group. uea.ac.ukacs.org This transfer of a proton from the acid catalyst to the alcohol's oxygen atom transforms the poor leaving group (-OH) into a good leaving group (-OH₂⁺), initiating the subsequent substitution or elimination-addition sequence.
Remarkably detailed insights into these dynamics have been observed in solid-state reactions. The acid-catalyzed cyclization of a derivative of this compound to a dibenzo[c,e]oxepine can be achieved by heating inclusion crystals of the diol with formic acid. clockss.org The reaction proceeds catalytically even in the solid state, which implies that the formic acid molecules are mobile within the crystal lattice. clockss.org This mobility allows for efficient proton transfer to the hydroxyl groups of the host molecule, facilitating the etherification reaction. clockss.org This finding represents a clear example of proton transfer dynamics occurring within a constrained solid-state environment, highlighting the crucial role of proton availability in the catalytic cycle of the cyclization mechanism. clockss.org
Applications in Asymmetric Catalysis and Chiral Ligand Design
2,2'-Biphenyldimethanol as a Chiral Ligand Precursor and Scaffold
The rigid yet conformationally dynamic nature of the biphenyl (B1667301) structure makes this compound an ideal precursor for chiral ligands. The two hydroxymethyl groups provide convenient handles for synthetic elaboration, enabling the introduction of various coordinating atoms and functional groups necessary for catalysis. lookchem.comuea.ac.uk
This compound is a foundational molecule for the synthesis of numerous chiral ligands, particularly for transition metal-catalyzed reactions. lookchem.comchemrxiv.org A common initial step involves converting the diol into a more reactive dielectrophile, such as 2,2'-bis(bromomethyl)-1,1'-biphenyl. lboro.ac.ukuea.ac.uk This intermediate serves as a versatile scaffold onto which various nucleophilic moieties, including phosphines, amines, and other coordinating groups, can be installed. researchgate.net
The resulting ligands, often bidentate, coordinate to transition metals like palladium, rhodium, nickel, and gold, creating a well-defined chiral environment around the metallic center. acs.orgacs.orgresearchgate.netnih.gov This chiral pocket dictates the stereochemical outcome of the catalytic reaction. For instance, chiral biphenyl monophosphines derived from related scaffolds have proven highly effective in palladium-catalyzed Suzuki–Miyaura coupling reactions to generate axially chiral biaryl products with high yields and enantioselectivity. acs.org Similarly, bridged C2-symmetric biphenyl phosphine (B1218219) ligands have been successfully applied in the asymmetric hydrogenation of various substrates, including α- and β-ketoesters. nih.gov The modular synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize performance for specific transformations. nih.gov
The stereochemical control exerted by ligands derived from this compound stems from the conformational properties of the biphenyl backbone. acs.org The rotation around the C-C single bond connecting the two phenyl rings is sterically hindered, leading to atropisomerism—the existence of stable, non-interconverting rotational isomers (rotamers). The energy barrier to this rotation, or tropoinversion, is a critical factor in the ligand's effectiveness. acs.org
The dihedral angle of the biphenyl unit is paramount in defining the geometry of the chiral pocket of the resulting metal complex. rsc.org This angle influences the spatial disposition of the coordinating groups and, consequently, the approach of the substrate to the catalytic center. acs.org Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are employed to study the conformational preferences of these ligands and their metal complexes. acs.orgrsc.org
Interestingly, some of the most successful ligands are not rigid but possess conformational flexibility, often referred to as "tropos" ligands. acs.org This flexibility allows the ligand to adapt its conformation to suit different substrates or to stabilize different intermediates in the catalytic cycle, a concept known as self-adaptation. acs.org This adaptability can lead to high enantioselectivity across a broader range of substrates. acs.org The ability of an external chiral agent or even the reaction product to influence the conformational equilibrium of the ligand is a sophisticated mechanism for achieving high levels of stereochemical control. acs.org
Design and Synthesis of Biphenyl-Derived Chiral Ligands for Transition Metal Catalysis
Organocatalytic Systems Employing this compound Scaffolds
Beyond transition metal catalysis, the this compound framework has been instrumental in the development of purely organic catalysts. These metal-free systems offer advantages in terms of cost, toxicity, and operational simplicity.
A notable success in this area is the use of chiral iminium salts derived from this compound for the asymmetric epoxidation of unfunctionalized alkenes. lboro.ac.ukrsc.orgthieme-connect.com These catalysts are typically synthesized through the condensation of a 2,2'-biphenyl derivative with a chiral primary amine, followed by quaternization. The process often starts with converting this compound into a dialdehyde (B1249045) or a related electrophilic species. lboro.ac.uk
In the catalytic cycle, the iminium salt reacts with an oxidant, such as Oxone®, to form a chiral oxaziridinium salt. lboro.ac.uk This oxaziridinium ion is a powerful and electrophilic oxygen-transfer agent that delivers an oxygen atom to the alkene substrate in a stereocontrolled manner, generating a chiral epoxide. lboro.ac.ukuea.ac.uk The reaction is highly effective, affording excellent enantioselectivities (up to 97% ee) for a variety of alkenes. rsc.org The biphenyl scaffold's dihedral angle and substitution pattern are critical for shielding one face of the reactive intermediate, thereby directing the epoxidation to the other face of the alkene. rsc.org
Table 1: Performance of this compound-Derived Iminium Salt Catalysts in Asymmetric Epoxidation This table is a representative compilation based on findings in the field and may not correspond to a single publication.
| Alkene Substrate | Catalyst Loading (mol%) | Oxidant | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1-Phenylcyclohexene | 5 | Oxone® | >90% |
| Triphenylethylene | 10 | Oxone® | ~71% lboro.ac.uk |
| Dihydronaphthalene | 5 | Oxone® | >95% |
| Stilbene (trans) | 5 | Oxone® | ~97% rsc.org |
The utility of organocatalysts derived from this compound extends beyond epoxidation. The principles of generating chiral intermediates have been applied to other enantioselective organic transformations. For example, the catalytic systems developed for epoxidation have been adapted for the synthesis of biologically active molecules. lboro.ac.uk The successful application in the synthesis of the anti-hypertensive agent levcromakalim (B1674936) highlights the practical utility of this methodology. lboro.ac.uk The inherent modularity in the catalyst design allows for adaptation to other reactions where a chiral electrophilic species can mediate a stereoselective bond formation.
Asymmetric Epoxidation Catalysis Mediated by this compound-Derived Iminium Salts
Biocatalytic Applications and Enzyme-Mediated Transformations
Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral compounds, leveraging the high selectivity of enzymes. acs.org While specific studies focusing exclusively on the enzymatic transformation of this compound are not extensively documented in the reviewed literature, the strategies applied to similar axially chiral biaryls, such as 2,2'-binaphthol (BINOL), are directly applicable. acs.org
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. acs.org A racemic mixture of this compound could be subjected to a lipase-catalyzed acylation, where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity. acs.org
Furthermore, desymmetrization of a prochiral derivative of this compound is another viable biocatalytic strategy. For instance, a corresponding dialdehyde could be selectively reduced by a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) to yield the chiral mono-alcohol. acs.org Oxidoreductases and halogenases have also been employed in the atroposelective synthesis of various biaryl compounds, indicating a broad potential for enzymatic methods in modifying the this compound scaffold or its derivatives with high enantioselectivity. acs.org These biocatalytic approaches represent a promising avenue for the green and efficient production of chiral building blocks based on this versatile biphenyl structure. acs.org
Enzyme-Catalyzed Kinetic Resolution and Deracemization Strategies
Biocatalysis has emerged as a powerful tool for obtaining enantioenriched atropisomeric compounds under mild conditions. acs.orgnih.gov Kinetic resolution (KR) of racemic mixtures of conformationally stable biaryls is one of the most established and widely used strategies. acs.orgacs.org Lipases, which are enzymes that catalyze the formation or hydrolysis of esters, have been particularly effective in the kinetic resolution of biphenyl diols like this compound. acs.orgacs.org
In a typical lipase-catalyzed kinetic resolution, a racemic mixture of a dihydroxylated biphenyl is subjected to an acylation reaction in the presence of an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, leading to a mixture of a monoacylated enantiomer and the unreacted diol enantiomer, which can then be separated. For instance, Sanfilippo and co-workers reported the highly enantioselective enzymatic acylation of dihydroxylated biphenyls using Candida antarctica lipase (B570770) B (CALB) and Mucor miehei lipase (MML). acs.orgnih.gov
| Enzyme | Substrate Type | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Porcine Pancreas Lipase (PPL) | Biaryl Ester | Transesterification | Achieved 99% enantiomeric excess (ee) at 45% conversion. | acs.org |
| Candida antarctica Lipase B (CALB) / Pseudomonas cepacia Lipase (PCL) | Dihydroxylated Biphenyl | Acylation | Demonstrated high enantioselectivity in the acylation of biphenyl diols. | acs.orgnih.gov |
| Mucor miehei Lipase (MML) | Bipyridinyl N-oxide | Acylation | Effectively resolved bipyridinyl N-oxide atropisomers. | acs.orgnih.gov |
While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. To overcome this, deracemization strategies have been developed. A notable approach is dynamic kinetic resolution (DKR), which combines an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. Akai and co-workers developed a two-step deracemization of 2,2'-binaphthol (BINOL) derivatives, a class of compounds structurally related to biphenyls. acs.orgnih.gov This process involves a ruthenium(II) catalyst to facilitate the racemization of the conformationally stable atropisomers, allowing the enzyme to continuously resolve the racemate, theoretically enabling a 100% yield of the desired enantiomer. acs.orgnih.gov Although widely described for other molecules, the application of deracemization strategies like stereoinversion and enantioconvergent processes to biphenyl atropisomers remains a developing area. acs.org
Desymmetrization of Prochiral Molecules Using this compound Scaffolds
An alternative to resolving a racemic mixture is the desymmetrization of a prochiral molecule. acs.org In this strategy, a symmetrical but non-chiral molecule that has two identical, enantiotopic functional groups is transformed into a chiral product by the selective modification of one of these groups. This approach can theoretically achieve a 100% yield of a single enantiomer.
The desymmetrization of prochiral biaryl compounds has been successfully achieved using biocatalysts. acs.org Lipases have been employed to desymmetrize tri-ortho-substituted biphenyl diacetates through enantioselective hydrolysis, where the enzyme selectively removes one of the two acetyl groups. nih.gov
Furthermore, oxidoreductase enzymes have been used to desymmetrize prochiral biaryls. acs.org For example, a prochiral biphenyl with two identical aldehyde groups can be selectively reduced to a chiral hydroxy-aldehyde by a ketoreductase (KRED). acs.orgresearchgate.net Similarly, a prochiral biphenyl diol can be selectively oxidized by an oxidase enzyme to yield a chiral hydroxy-aldehyde. acs.org These methods provide direct access to enantioenriched atropisomers from achiral starting materials, showcasing the versatility of biphenyl scaffolds in asymmetric synthesis. acs.org
Engineering Biocatalysts for Atroposelective Synthesis Involving Biphenyl Structures
To expand the scope and improve the efficiency of biocatalytic methods for synthesizing atropisomers, researchers have turned to enzyme engineering. While naturally occurring enzymes demonstrate remarkable selectivity, they may not be optimal for non-natural substrates like many synthetic biphenyl derivatives. researchgate.net Protein engineering allows for the modification of enzyme active sites to enhance activity, stability, and stereoselectivity for specific target transformations.
Engineered biocatalysts have shown significant promise in the atroposelective synthesis of complex molecules. researchgate.net For instance, engineered flavin-dependent halogenases (FDHs) have been developed for the dynamic kinetic resolution of 3-aryl-4(3H)-quinazolinones, which feature a C-N chiral axis. researchgate.net Similarly, variants of galactose oxidase (GOase) and engineered ketoreductases (KREDs) have been successfully applied in the desymmetrization and kinetic resolution of molecules with C-C or C-O axial chirality. researchgate.net These engineered enzymes often exhibit superior performance compared to their wild-type counterparts, providing access to optically pure biaryls with high yields and enantiomeric purities. researchgate.net The development of these tailored biocatalysts is crucial for advancing the synthesis of structurally diverse and complex atropisomeric compounds. researchgate.net
This compound as a Chiroptical Probe for Absolute Configuration Determination
Beyond its role in catalysis, the flexible biphenyl scaffold is a powerful tool for determining the absolute configuration (AC) of other chiral molecules. researchgate.netacs.org This is achieved by using the biphenyl unit as a "chiroptical probe," where the stereochemistry of a target molecule dictates the conformation of the biphenyl, which can be detected using spectroscopic methods. researchgate.net
The underlying principle is a phenomenon known as central-to-axial chirality transfer. acs.orgnih.gov When a chiral molecule, such as a diol or carboxylic acid, is chemically linked to a flexible biphenyl probe like this compound, it induces a preferred twist in the biphenyl moiety. acs.orgunibas.it Due to the low rotational barrier of the aryl-aryl bond, the biphenyl system adopts either a right-handed (P for plus) or left-handed (M for minus) helical twist to minimize steric hindrance with the attached chiral substrate. acs.org
This induced twist makes the otherwise achiral biphenyl chromophore chiral, giving rise to a characteristic signal, known as a Cotton effect, in its electronic circular dichroism (ECD) spectrum. researchgate.netunibas.it A well-established correlation exists between the sign of the Cotton effect of the biphenyl's A band (around 250 nm) and the direction of the twist: a positive Cotton effect corresponds to an M torsion, while a negative one indicates a P torsion. unibas.it By establishing a clear relationship between the AC of the substrate and the P or M twist it induces, one can determine the AC of the substrate simply by measuring the ECD spectrum of the biphenyl derivative. researchgate.net This method has proven to be a general, reliable, and non-empirical approach for assigning the absolute configuration of various non-chromophoric molecules. researchgate.netacs.org
| Chiral Substrate AC | Induced Biphenyl Twist | Sign of ECD Cotton Effect (~250 nm) | Reference |
|---|---|---|---|
| (R)-configuration (example) | P (left-handed) | Negative | unibas.it |
| (S)-configuration (example) | M (right-handed) | Positive | unibas.it |
Derivatives and Analogs of 2,2 Biphenyldimethanol: Synthesis and Structure Activity Relationships
Synthesis of Structurally Modified 2,2'-Biphenyldimethanol Analogs
The synthesis of analogs of this compound involves targeted modifications either at the hydroxyl groups or on the aromatic rings. These strategies allow for the creation of compounds with tailored steric and electronic properties.
A primary synthetic route involves the functionalization of the existing hydroxyl groups. For instance, this compound can be converted into its corresponding dibromo analog, 2,2'-bis(bromomethyl)-1,1'-biphenyl, through an acid-catalyzed displacement reaction using hydrobromic acid (HBr). uea.ac.uk This dibromo derivative serves as a key intermediate for further modifications, such as the formation of seven-membered azepinium salts by reacting with primary amines. uea.ac.uklboro.ac.uk This approach is fundamental in synthesizing chiral catalysts for asymmetric epoxidation. lboro.ac.uk
Another strategy involves selective modification of one of the two hydroxyl groups. Monosilylation of the commercial this compound, followed by oxidation of the remaining alcohol group with manganese dioxide (MnO2), yields a key aldehyde intermediate. lookchem.com This aldehyde can then be elaborated into other functional groups, providing a pathway to asymmetrically substituted analogs.
The biphenyl (B1667301) core itself can be constructed through methods like oxidative coupling of substituted phenols, which can produce various substituted 2,2'-biphenyldiols. jraic.com While not starting from this compound, this method highlights a fundamental approach to creating the core biphenyl structure with pre-installed substituents on the aromatic rings. Furthermore, chiral four-carbon 2,2'-bridged biphenyls have been synthesized and resolved, demonstrating methods to create conformationally locked analogs. acs.org
Table 1: Synthesis Strategies for this compound Analogs
| Starting Material | Reagents and Conditions | Product (Analog Type) | Primary Application/Purpose |
|---|---|---|---|
| This compound | HBr (48% aq.), heat | 2,2'-bis(bromomethyl)-1,1'-biphenyl | Intermediate for chiral catalyst synthesis. uea.ac.uk |
| 2,2'-bis(bromomethyl)-1,1'-biphenyl | Isopropylamine | Azepine derivative | Precursor for chiral iminium salt catalysts. uea.ac.uk |
| This compound | 1. Monosilylation 2. MnO₂ oxidation | Monosubstituted aldehyde analog | Intermediate for asymmetrically functionalized derivatives. lookchem.com |
| 2,4-disubstituted phenols | Iron (III) chloride hexahydrate | Substituted 2,2'-biphenyldiols | Synthesis of the core biphenyl structure with ring substituents. jraic.com |
Functionalization Strategies and Their Impact on Chemical Reactivity and Biological Activity
Functionalization of the this compound scaffold is a key strategy to modulate its chemical and biological properties. The introduction of different functional groups can significantly alter the molecule's steric hindrance, electronic distribution, and ability to coordinate with other chemical species, thereby influencing its reactivity as a ligand or catalyst and its interaction with biological targets.
In the realm of asymmetric catalysis, derivatives of this compound are used to create chiral ligands and catalysts. lookchem.com The effectiveness of these catalysts is highly dependent on the substituents. For example, in the development of iminium salt catalysts for asymmetric epoxidation, the introduction of an electron-withdrawing group at the 4-position of a catalyst derived from a biphenyl structure was found to render the catalyst unable to enantioselectively epoxidize trans-stilbene. lboro.ac.uk Conversely, a 4-methoxy group on the same catalyst framework led to significantly improved enantioselectivity for other alkenes. lboro.ac.uk This demonstrates a clear structure-reactivity relationship where electronic effects of remote substituents dictate catalytic efficiency and stereochemical control.
Regarding biological activity, while studies on this compound itself are limited, research on structurally related aryl methanol (B129727) compounds provides strong evidence for how functionalization impacts bioactivity. For instance, in a series of (2-nitrophenyl)methanol derivatives designed as inhibitors for the PqsD enzyme in Pseudomonas aeruginosa, the nature and position of substituents were critical. A 2-furyl derivative showed improved inhibition compared to an almost inactive 3-furyl isomer, highlighting the importance of substituent placement. rsc.org Furthermore, converting a terminal methyl group to an amino group in this series resulted in a significant loss of activity, indicating that changes in polarity and charge can drastically alter biological interactions. rsc.org Similarly, in studies of 2-aryl-1H-indoles as efflux pump inhibitors, the addition of a 5-nitro group or conversion of a carboxylic acid to a hydroxymethyl group significantly influenced inhibitory potency. nih.gov These findings suggest that functionalizing the aromatic rings or the methanol groups of this compound with moieties such as nitro, methoxy (B1213986), or different heterocyclic rings could similarly modulate its potential biological effects.
Table 2: Illustrative Impact of Functionalization on Aryl Methanol and Biphenyl Derivatives
| Core Scaffold | Functional Group Modification | Observed Impact on Reactivity/Activity |
|---|---|---|
| Biphenyl-based iminium salt | Addition of electron-withdrawing group at 4-position | Inhibited enantioselective epoxidation of trans-stilbene. lboro.ac.uk |
| Biphenyl-based iminium salt | Addition of electron-donating methoxy group at 4-position | Improved enantioselectivity in epoxidation of other alkenes. lboro.ac.uk |
| (2-nitrophenyl)methanol | Substitution with 2-furyl isomer vs. 3-furyl isomer | The 2-furyl isomer showed improved PqsD enzyme inhibition, while the 3-furyl was nearly inactive. rsc.org |
| (2-nitrophenyl)methanol | Replacement of a terminal methyl with an amino group | Resulted in low inhibitory activity against PqsD enzyme. rsc.org |
| 2-aryl-1H-indole | Introduction of a 5-nitro group | Modulated potency as a NorA efflux pump inhibitor. nih.gov |
Comparative Studies with Related Biphenyl and Aryl Derivatives
Comparing analogs of this compound with other biphenyl and aryl derivatives reveals important insights into how the specific arrangement of functional groups governs physicochemical properties and biological action. Even subtle structural differences can lead to distinct activities and mechanisms.
A comparative analysis of the chlorinated biphenyl antimicrobials triclocarban (B27905) (TCC) and triclosan (B1682465) (TCS) highlights this principle. nih.gov Despite both being halogenated biphenyls used for decades, their primary modes of action differ. A study comparing them with a structurally similar antibacterial compound, PK150, found that TCC and PK150 share a common molecular target, MenG, an enzyme in the menaquinone biosynthesis pathway. nih.gov This shared activity was not observed with TCS. This indicates that the specific urea (B33335) linkage in TCC and PK150 is a key determinant for this particular biological interaction, a feature absent in the diphenyl ether structure of TCS.
The influence of isomerism is also critical. A comparative study of the bioconcentration potential of 4,4′-bis(chloromethyl)-1,1′-biphenyl and its degradation product, 4,4'-biphenyl dimethanol, demonstrated that the conversion of chloromethyl to hydroxymethyl groups increases the polarity (hydrophilicity) of the compound. oecd.org This change in physicochemical properties is expected to lower its bioaccumulation potential. This directly illustrates how functional group identity on the biphenyl scaffold affects environmental behavior.
Furthermore, studies on other aryl derivatives underscore the importance of the relative positioning of functional groups. As noted previously, the difference in activity between 2-furyl and 3-furyl substituted (2-nitrophenyl)methanol derivatives was stark, with the 2-furyl isomer being significantly more potent. rsc.org This emphasizes that not only the presence of a functional group but its precise location relative to other parts of the molecule is crucial for effective interaction with a biological target. These comparative findings underscore the unique structural context of this compound and suggest that its derivatives would likewise exhibit properties highly sensitive to isomeric and substituent changes.
Table 3: Comparative Analysis of Biphenyl and Aryl Derivatives
| Compound(s) | Key Structural Feature / Difference | Comparative Finding |
|---|---|---|
| Triclocarban (TCC) vs. PK150 | Both are N,N'-diaryl urea derivatives | Share a common molecular target (MenG), suggesting the urea linkage is key for this activity. nih.gov |
| Triclocarban (TCC) vs. Triclosan (TCS) | Chlorinated biphenyl urea vs. chlorinated diphenyl ether | Exhibit distinct primary mechanisms of antibacterial action despite both being broad-spectrum antimicrobials. nih.gov |
| 4,4′-Bis(chloromethyl)-1,1′-biphenyl vs. 4,4'-Biphenyl dimethanol | Chloromethyl (-CH₂Cl) vs. Hydroxymethyl (-CH₂OH) groups | The hydroxymethyl derivative is more polar/hydrophilic, which is expected to reduce its bioconcentration factor. oecd.org |
| 2-furyl vs. 3-furyl (2-nitrophenyl)methanol derivatives | Positional isomerism of the furyl substituent | The 2-furyl isomer is an active enzyme inhibitor, while the 3-furyl isomer is almost inactive, showing high positional sensitivity. rsc.org |
Material Science Applications and Polymer Chemistry
2,2'-Biphenyldimethanol as a Precursor in Polymer Synthesis
This compound serves as a difunctional monomer in the synthesis of various polymers, most notably polyesters and polyurethanes. The rigid biphenyl (B1667301) unit, when integrated into a polymer backbone, enhances the material's properties by restricting chain mobility and promoting strong intermolecular interactions. This structural rigidity is directly linked to increased thermal stability, a higher glass transition temperature (Tg), and improved mechanical strength.
As a diol, it readily participates in polycondensation and polyaddition reactions. For instance, it can be reacted with dicarboxylic acids or their derivatives (like acyl chlorides) to form polyesters, or with diisocyanates to produce polyurethanes. Research has shown that the inclusion of biphenyl units is a reliable strategy for elevating the thermal performance of polymers. While much of the detailed research focuses on its isomer, 4,4'-biphenyldimethanol, the principles apply to the 2,2'-isomer as well, with the substitution pattern influencing the final polymer's conformation and properties. For example, incorporating 4,4'-biphenyldimethanol into polyesters has been demonstrated to significantly raise both the glass transition and melting temperatures. uni-bayreuth.de One study on copolyesters synthesized from divanillic acid and cyclic diols, including 4,4'-biphenyldimethanol, yielded polymers with high thermal stability and glass transition temperatures ranging from 58 to 134 °C. researchgate.net Another investigation achieved a glass transition temperature of 57 °C and a melting point of 192 °C for poly(4,4'-biphenyldimethylene succinate). uni-bayreuth.de
Furthermore, research has specifically mentioned the incorporation of this compound into the amorphous phase of poly(butylene terephthalate) (PBT) through solid-state modification, creating block-like copolyesters with unique microstructures. semanticscholar.org The non-coplanar twist between the two phenyl rings in the 2,2'-isomer introduces a kinked, chiral structure into the polymer chain, which can disrupt packing and modify crystallinity compared to the linear, more easily packed 4,4'-isomer. This makes it a useful comonomer for tuning the properties of existing polymers.
| Polymer System | Biphenyl Monomer | Resulting Glass Transition Temp. (Tg) | Resulting Melting Temp. (Tm) | Reference |
|---|---|---|---|---|
| Copolyesters with divanillic acid | 4,4'-Biphenyldimethanol | 58 to 134 °C | Not Specified | researchgate.net |
| Poly(biphenyldimethylene succinate) | 4,4'-Biphenyldimethanol | 57 °C | 192 °C | uni-bayreuth.de |
| Modified Poly(butylene terephthalate) (PBT) | This compound | Used as a comonomer to modify microstructure | semanticscholar.org |
Utilization of the Biphenyl Structure in the Formation of Liquid Crystalline Materials
The formation of liquid crystalline (LC) phases is dependent on molecular geometry, specifically the presence of rigid, anisotropic (rod-like or disc-like) units known as mesogens. The biphenyl structure is a classic example of a mesogenic unit. When incorporated into a polymer backbone, these rigid units can, under the right conditions, self-assemble into the ordered yet fluid phases that characterize liquid crystals.
The biphenyl moiety in this compound provides the necessary rigidity and rod-like character to promote liquid crystalline behavior. Polymers derived from such monomers, particularly main-chain liquid crystalline polymers (LCPs), often exhibit high thermal stability and excellent mechanical properties due to the high degree of molecular order in the LC state. This order can be locked in upon cooling, resulting in self-reinforced materials.
A unique feature of this compound is the steric hindrance between the substituents at the 2 and 2' positions, which forces the phenyl rings to adopt a non-coplanar, twisted conformation. This inherent chirality is significant because it can be used to induce the formation of chiral nematic (or cholesteric) liquid crystal phases. These phases are distinguished by a helical superstructure, which gives rise to unique optical properties, such as selective reflection of light. While direct synthesis of liquid crystals from this compound is a specialized area, the structural attributes of the monomer make it a highly promising candidate for designing such advanced materials. acs.org
Advanced Polymeric Architectures Derived from this compound Units
Beyond linear polymers, this compound serves as a foundational building block for more complex and advanced polymeric architectures. Its defined stereochemistry and reactive handles can be exploited to construct macromolecules with intricate, three-dimensional structures.
One key application is in the synthesis of precursors for mechanically interlocked molecules, such as rotaxanes. Rotaxanes consist of a macrocycle threaded onto a linear "axle" molecule, with bulky "stoppers" at each end of the axle to prevent dethreading. The synthesis of 2,2'-bis(bromomethyl)-1,1'-biphenyl, a derivative readily prepared from this compound, provides a versatile intermediate for constructing these complex structures. uea.ac.uk This brominated derivative can be used to build macrocycles or functionalized axles, which are essential components for polyrotaxanes—polymers consisting of multiple threaded macrocycles. These architectures are of great interest for creating molecular machines, switches, and responsive materials. acs.orgrsc.org
The fixed, non-planar angle of the biphenyl unit in this compound also makes it an attractive component for creating shape-persistent macrocycles and as a core unit for dendritic polymers or hyperbranched polymers. The defined geometry allows for precise control over the final three-dimensional shape of the macromolecule, which is crucial for applications in catalysis, molecular recognition, and drug delivery. The conversion of the dimethanol to other functional groups opens up a wide range of coupling chemistries for building these sophisticated polymeric systems.
Biochemical and Environmental Research Perspectives
Interactions of 2,2'-Biphenyldimethanol with Biological Systems
The interaction of this compound with biological entities is primarily documented in the context of biocatalysis and its potential as a metabolic byproduct. Direct research on its broad physiological effects remains limited.
This compound and its derivatives are recognized for their role in enzyme-catalyzed reactions, particularly in the field of asymmetric synthesis. Enzymes, such as ketoreductases (KREDs) and oxidases, have been used in the biocatalytic desymmetrization of atropisomeric compounds, a category to which biphenyls belong acs.org. For instance, studies have explored the use of enzymes for the atroposelective oxidation of benzylic hydroxy groups or the reduction of aldehydes in diaryl ethers, highlighting the precise interaction between the enzyme's active site and the biphenyl (B1667301) structure acs.org.
The compound itself serves as a precursor in the synthesis of chiral ligands for asymmetric catalysis, a process that often utilizes enzymatic transformations to achieve high enantioselectivity lookchem.comacs.org. While these applications demonstrate a clear interaction with and transformation by enzymes, comprehensive studies detailing how this compound might modulate the activity of various endogenous enzymes or affect cellular redox states are not extensively available in current literature. Safety Data Sheets for the compound frequently report that no data is available regarding its toxicological effects, including acute toxicity or its potential as a carcinogen chemicalbook.comorgchemboulder.com.
Detailed investigations into the specific effects of this compound on cell signaling pathways and broader cellular processes are sparse. However, research on structurally related compounds, such as hydroxylated metabolites of brominated flame retardants (BFRs), indicates that biphenyl structures can possess endocrine-disrupting capabilities nih.gov. These related compounds have been shown to interact with receptors involved in hormone signaling, such as the androgen, progesterone, and estrogen receptors, and to interfere with thyroid hormone transport by binding to transthyretin (TTR) nih.gov.
Given the structural similarity, it is plausible that this compound could interact with cellular signaling components, but direct evidence is currently lacking. The biotransformation of parent compounds like BFRs can lead to metabolites with significantly increased biological activity compared to the original molecule nih.gov. This underscores the importance of understanding the metabolic fate of compounds like this compound, though specific data on its influence on cell proliferation or other defined cellular processes remains an area for future research.
Modulation of Enzymatic Activities and Cellular Redox States
Environmental Fate and Bioremediation Studies Involving this compound
The environmental significance of this compound is primarily linked to its formation during the microbial breakdown of common environmental pollutants, such as polycyclic aromatic hydrocarbons (PAHs).
Microbial degradation is a key process in the natural attenuation of PAHs, which are widespread environmental contaminants mdpi.comnih.gov. Fungi, in particular, employ powerful oxidative enzymes to break down these complex molecules. During the degradation of the three-ring PAH phenanthrene (B1679779) by ligninolytic fungi like Phanerochaete chrysosporium, this compound has been identified as a minor metabolite. ethz.ch The metabolic pathway suggests that phenanthrene undergoes oxidation at the 9 and 10 positions, leading to the formation of 2,2'-diphenic acid, which is then likely reduced to yield this compound. ethz.ch
Similarly, the microbial metabolism of other aromatic compounds like dibenzofuran (B1670420) and fluorene (B118485) is known to produce various hydroxylated biphenyl derivatives, although this compound is not always explicitly identified as a product. nih.govd-nb.info The initial step in these pathways often involves dioxygenase enzymes that hydroxylate the aromatic rings, making them susceptible to cleavage. nih.govresearchgate.net
Table 1: Microbial Origins of this compound
| Parent Compound (PAH) | Microorganism Type | Example Species | Metabolic Pathway Note | Citation |
|---|---|---|---|---|
| Phenanthrene | Fungus | Phanerochaete chrysosporium | Occurs as a minor metabolite, likely via the reduction of 2,2'-diphenic acid. | ethz.ch |
The identification of this compound as a metabolite in PAH degradation pathways highlights its presence in contaminated environments. However, its subsequent fate is a matter of concern. Studies using machine learning models to predict the environmental fate of organic chemicals have classified this compound as a "non-biodegradable path compound". nih.gov This suggests that while it is a product of biotransformation, it may be resistant to further microbial breakdown, effectively becoming a dead-end metabolite. nih.gov
This persistence is supported by research on related compounds. For example, the metabolism of certain dihydroxybiphenyls by bacteria can lead to the formation of dead-end metabolites that accumulate in the environment. nih.gov The lack of available data on the persistence, degradability, and bioaccumulative potential in safety assessments further indicates that the environmental breakdown of this compound is not well understood and may be very slow. orgchemboulder.comechemi.com This recalcitrance implies that the bioremediation of PAHs could lead to the accumulation of other persistent, and potentially toxic, intermediate compounds.
Advanced Spectroscopic and Computational Methodologies in 2,2 Biphenyldimethanol Research
Advanced Spectroscopic Characterization Techniques for 2,2'-Biphenyldimethanol and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the constituent atoms.
In a typical ¹H NMR spectrum of this compound recorded in deuterochloroform (CDCl₃), the protons of the hydroxymethyl groups (-CH₂OH) appear as a multiplet between δ 4.3198-4.3530 ppm. rsc.org The aromatic protons resonate in the region of δ 7.1396-7.4898 ppm, exhibiting complex splitting patterns due to coupling between adjacent protons. rsc.org The hydroxyl protons (-OH) are observed as a broad signal, and their chemical shift can be influenced by concentration and temperature due to hydrogen bonding. rsc.org
The ¹³C NMR spectrum complements the proton data, with signals for the hydroxymethyl carbons and the aromatic carbons appearing at distinct chemical shifts. For instance, in CDCl₃, the aromatic carbons resonate at approximately δ 127.7, 128.1, 129.6, 129.7, 138.7, and 140.0 ppm. rsc.org
Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for conformational analysis. columbia.edulibretexts.org These experiments detect through-space interactions between protons that are in close proximity, providing direct evidence for the spatial arrangement of the molecule. For molecules like this compound, which can exist in different conformations due to rotation around the biphenyl (B1667301) linkage, NOESY can help determine the preferred conformation in solution by identifying which protons are near each other. columbia.edulibretexts.org For medium-sized molecules where the NOE might be close to zero, ROESY is often the preferred method as the ROE is always positive. columbia.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|
| ¹H | 4.3198-4.3530 | m, -CH₂OH |
| ¹H | 7.1396-7.4898 | m, Ar-H |
| ¹H | 2.8104-3.0749 | m, -OH |
| ¹³C | 127.7477 | Ar-C |
| ¹³C | 128.1785 | Ar-C |
| ¹³C | 129.6339 | Ar-C |
| ¹³C | 129.7392 | Ar-C |
| ¹³C | 138.7108 | Ar-C |
| ¹³C | 140.0608 | Ar-C |
Data obtained in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C. rsc.org
Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules. encyclopedia.pubresearchgate.netresearchgate.net For derivatives of this compound that are chiral, ECD spectroscopy can be used to assign the stereochemistry. The biphenyl moiety itself is a chromophore, and its electronic transitions are sensitive to the chiral environment. acs.org
When a chiral substrate is attached to the this compound core, a central-to-axial chirality induction can occur, causing the biphenyl system to adopt a preferred twist (M or P). acs.org This induced twist results in characteristic Cotton effects in the ECD spectrum. acs.org For example, a positive Cotton effect around 250 nm, corresponding to the biphenyl A band, is indicative of an M (right-handed) torsion, while a negative effect suggests a P (left-handed) torsion. acs.org By analyzing the sign of the Cotton effects, the absolute configuration of the chiral substituent can be determined. acs.org
This chiroptical probe method is particularly useful for complex and flexible molecules where computational analysis might be challenging. acs.org The UV absorption spectrum of biphenyl derivatives typically shows an A band around 242 nm and a more intense C band around 206 nm. acs.org
Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound. rsc.orgnipne.roniscpr.res.in
The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak suggests the presence of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic rings typically appear in the 3000-3100 cm⁻¹ region. niscpr.res.in The C-O stretching vibration is also observable, usually in the 1000-1200 cm⁻¹ range.
Raman spectroscopy offers complementary information. nipne.ro The Raman spectrum can reveal details about the carbon skeleton and the conformation of the molecule. nipne.roresearchgate.net Changes in the vibrational frequencies between the solid state and solution can indicate conformational changes, such as a change in the dihedral angle between the phenyl rings. rsc.org
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H Stretch | 3200-3600 | IR/FTIR |
| Aromatic C-H Stretch | 3000-3100 | IR/FTIR, Raman |
| C-O Stretch | 1000-1200 | IR/FTIR |
| Ring Vibrations | Various | Raman |
Data compiled from general spectroscopic principles and literature. rsc.orgniscpr.res.inresearchgate.net
In the solid state, intermolecular forces, particularly hydrogen bonding between the hydroxyl groups of neighboring molecules, can significantly influence the conformation. westmont.edu X-ray crystallographic studies have revealed that the dihedral angle in biphenyl derivatives can vary. For instance, in one derivative, diethyl 2,2'-(biphenyl-2,2'-diyldioxy)diacetate, the dihedral angle between the benzene (B151609) rings was found to be 59.82 (7)°. nih.gov In another related structure, the torsional angle was reported as 67.3°. acs.org These values indicate a non-planar conformation, which is a direct consequence of the steric repulsion between the substituents at the ortho positions.
Table 3: Example Crystallographic Data for a 2,2'-Biphenyl Derivative
| Parameter | Value |
|---|---|
| Dihedral Angle | 59.82 (7)° |
| Intermolecular Interactions | C-H···O interactions, π-π stacking |
| Centroid-Centroid Distance | 3.830 (1) Å |
Data for Diethyl 2,2'-(biphenyl-2,2'-diyldioxy)diacetate. nih.gov
Vibrational Spectroscopy (IR, FTIR, Raman) for Functional Group and Structural Probes
Computational Chemistry and Theoretical Modeling of this compound Systems
Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the properties of molecules like this compound. unibo.itresearchgate.netarxiv.org DFT calculations can be used to determine the optimized geometry, conformational preferences, and relative energies of different isomers. researchgate.net
For biphenyl systems, DFT is particularly useful for studying the rotational barrier around the central C-C bond and predicting the most stable dihedral angle. acs.org These calculations can complement experimental findings from NMR and X-ray crystallography. By modeling the potential energy surface as a function of the dihedral angle, researchers can identify the lowest energy conformations and the energy barriers separating them.
Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman) and electronic spectra (UV-Vis and ECD). researchgate.net The comparison between calculated and experimental spectra can aid in the assignment of spectral features and confirm structural assignments. researchgate.net For instance, time-dependent DFT (TD-DFT) is often employed to calculate excited-state properties and predict ECD spectra, which is invaluable for stereochemical assignments. acs.org
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. For a molecule like this compound, which possesses significant conformational freedom, MD simulations provide critical insights into its structural flexibility and intermolecular interactions that are not apparent from static models.
The core of an MD simulation is the force field, a set of empirical energy functions and parameters that define the potential energy of the system as a function of its atomic coordinates. Force fields such as AMBER, CHARMM, and MMFF94 are commonly used for organic molecules. For instance, a conformational analysis of a related biphenyl derivative was initiated using the MMFF94 force field to generate a set of possible conformers. The simulation proceeds by integrating Newton's laws of motion for each atom, generating a trajectory that describes the positions and velocities of atoms over a specific period. This allows for the exploration of the molecule's conformational landscape.
A key aspect of this compound's flexibility is the rotation around the C-C single bond connecting the two phenyl rings (the dihedral angle). MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformations and the energy barriers between them. The hydroxymethyl groups also contribute to the molecule's flexibility through rotation around their C-C and C-O bonds.
Furthermore, MD simulations can elucidate how this compound interacts with its environment, such as solvent molecules or biological macromolecules. By analyzing the simulation trajectory, one can identify and characterize intermolecular interactions, including hydrogen bonds involving the hydroxyl groups and van der Waals interactions. This is crucial for understanding its behavior in solution and its potential binding modes with biological targets. The analysis of these complex, dynamic networks of interactions provides a detailed picture of the molecule's behavior at an atomistic level.
Table 1: Key Aspects of Molecular Dynamics Simulations for this compound
| Parameter Studied | Relevance to this compound | Common Simulation Details |
| Dihedral Angle Distribution | Characterizes the rotational freedom and preferred orientation of the two phenyl rings. | Analysis of the trajectory for the C-C-C-C dihedral angle across the biphenyl linkage. |
| Conformational Analysis | Identifies stable and metastable conformers and the energy barriers for interconversion. | Clustering algorithms applied to the simulation trajectory; calculation of potential mean force. |
| Hydrogen Bonding | Determines the interaction patterns of the hydroxymethyl groups with solvent or other molecules. | Geometric criteria (distance and angle) are used to identify H-bonds throughout the simulation. |
| Solvent Effects | Reveals how the solvent structure around the molecule influences its conformation and dynamics. | Analysis of radial distribution functions (RDFs) for solvent atoms around the solute's functional groups. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models dedicated to this compound are not prominently featured in the literature, the methodology offers a viable approach to predict its potential biological or toxicological effects based on its structural features.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities for a specific biological endpoint is compiled. For biphenyl compounds, this could include endpoints like receptor binding affinity, enzyme inhibition, or toxicity. Next, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.
For this compound, relevant descriptors could be calculated using widely available software platforms.
Table 2: Examples of Calculable Molecular Descriptors for QSAR Modeling
| Descriptor Type | Example Descriptor | Value/Relevance for this compound |
| Physicochemical | XLogP3-AA | 1.8 (A measure of hydrophobicity) |
| Topological | Polar Surface Area (PSA) | 40.5 Ų (Relates to membrane permeability) |
| Constitutional | Molecular Weight | 214.26 g/mol |
| Electronic | Dipole Moment | Can be calculated via quantum mechanics to represent charge distribution. |
Once the descriptors are generated, a mathematical model is created using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to find the best correlation between the descriptors and the observed biological activity. The resulting equation forms the QSAR model. This model must then be rigorously validated to ensure its predictive power for new compounds not included in the training set.
A validated QSAR model could then be used to predict the activity of this compound. For example, by inputting its calculated descriptor values into a QSAR model for endocrine disruption—a known concern for some biphenyl derivatives—one could estimate its potential for such activity. This in silico prediction can help prioritize compounds for further experimental testing.
Computational Prediction of Spectroscopic Properties
Computational quantum chemistry provides methods to predict various spectroscopic properties of molecules with a high degree of accuracy, offering valuable support for experimental data interpretation and structural elucidation.
UV-Vis and ECD Spectra: The prediction of electronic spectra, such as Ultraviolet-Visible (UV-Vis) and Electronic Circular Dichroism (ECD), is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This method has been successfully applied to derivatives of this compound. The process begins with a conformational analysis to find the geometries of the most stable conformers, typically using DFT methods. For instance, geometries can be optimized at the DFT/B3LYP/TZVP level.
Following optimization, TD-DFT calculations are performed on each significant conformer to compute the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (for UV-Vis) or rotational strengths (for ECD). A common functional for these calculations is CAM-B3LYP with a suitable basis set like aug-cc-pVDZ. The final predicted spectrum is generated by averaging the contributions from each conformer, weighted by their Boltzmann population at a given temperature. This approach allows for direct comparison with experimental spectra and can be crucial for assigning the absolute configuration of chiral molecules.
NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another key application of computational chemistry. DFT is the workhorse method for these calculations. The GIAO (Gauge-Including Atomic Orbital) method is widely used to calculate isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Accurate prediction requires careful selection of the functional and basis set. While non-relativistic DFT calculations can be sufficient for lighter atoms like ¹H and ¹³C in many organic molecules, they may require corrections for nuclei in proximity to heavy atoms. Comparing computed chemical shifts with experimental values can help confirm or revise a proposed structure.
IR Spectra: Infrared (IR) spectra can be computationally predicted by performing a vibrational frequency analysis. This calculation, typically done using DFT, computes the second derivatives of the energy with respect to atomic positions. The analysis yields the frequencies of the normal modes of vibration and their corresponding intensities. These calculated frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors that depend on the level of theory and basis set used. The predicted IR spectrum provides a detailed bar graph of vibrational modes, which can be convoluted with a line-broadening function (e.g., Gaussian or Lorentzian) to generate a spectrum that is visually comparable to an experimental one.
Table 3: Summary of Computational Methods for Spectroscopic Prediction
| Spectrum | Computational Method | Key Steps & Common Functionals/Basis Sets | Output |
| UV-Vis / ECD | TD-DFT | 1. Geometry optimization of conformers (e.g., B3LYP/TZVP). 2. TD-DFT calculation of excited states (e.g., CAM-B3LYP/aug-cc-pVDZ). 3. Boltzmann averaging. | Excitation wavelengths, oscillator/rotational strengths, simulated spectrum. |
| NMR | DFT (GIAO) | 1. Geometry optimization. 2. Calculation of magnetic shielding tensors (e.g., using ωB97XD/def2tzvp). 3. Conversion to chemical shifts. | Isotropic shielding constants, chemical shifts (δ), coupling constants (J). |
| IR | DFT | 1. Geometry optimization. 2. Calculation of vibrational frequencies and intensities. 3. Application of scaling factors. | Vibrational frequencies (cm⁻¹), IR intensities, simulated spectrum. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,2'-Biphenyldimethanol, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves the reduction of 2,2'-biphenyldicarboxylic acid esters using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended. Purity can be confirmed via GC-MS (retention time: ~9.00 min; m/z: 214.1 [M⁺]) . Ensure stoichiometric control to avoid by-products like mono-reduced intermediates.
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Use NMR (¹H and ¹³C) to confirm the biphenyl backbone and hydroxyl groups. FT-IR can verify O-H stretching (~3200–3400 cm⁻¹). Mass spectrometry (MS) should show characteristic fragmentation patterns, including loss of -CH₂OH (m/z: 199.1 [M⁺-15]) and -CH₂O (m/z: 185.1 [M⁺-29]) . For crystallography, grow single crystals via slow evaporation of a dichloromethane/methanol solution.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Use fume hoods to avoid inhalation of fine particulates. Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. First-aid measures include rinsing exposed areas with water and seeking medical attention if ingested .
Advanced Research Questions
Q. How does this compound participate in environmental biodegradation pathways?
- Methodological Answer : In fungal systems (e.g., Phanerochaete chrysosporium), this compound arises as a minor metabolite during phenanthrene degradation. It is likely a reduction product of diphenolic acid (DPA). To study this, incubate fungal cultures with phenanthrene-9,10-quinone (PQ) under nitrogen-limited conditions and analyze metabolites via HPLC-MS . Note that abiotic oxidation mechanisms may compete with enzymatic pathways, requiring controlled experimental conditions.
Q. What contradictions exist in reported analytical data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in retention times (e.g., GC-MS vs. HPLC) may stem from column stationary phases or temperature gradients. Standardize methods using a polar capillary column (e.g., DB-WAX) for GC-MS and a C18 reverse-phase column for HPLC. Cross-validate with certified reference materials (CRMs) listed in environmental analysis catalogs . For fragmentation patterns, ensure ion source cleanliness to avoid artifact peaks .
Q. How can this compound be functionalized for applications in supramolecular chemistry?
- Methodological Answer : Modify the hydroxyl groups via etherification (e.g., Williamson synthesis) or esterification (e.g., acetic anhydride). For host-guest systems, introduce crown ether moieties at the biphenyl termini. Monitor regioselectivity using DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to predict preferential reaction sites. Experimental validation via X-ray diffraction is critical .
Q. What role does steric hindrance play in the reactivity of this compound derivatives?
- Methodological Answer : The ortho-substituted hydroxyl groups create steric constraints, limiting access to electrophilic reagents. To mitigate, employ bulky catalysts (e.g., Grubbs-Hoveyda type) for olefin metathesis or use microwave-assisted synthesis to enhance reaction rates. Comparative studies with 4,4'-Biphenyldimethanol (less steric hindrance) can isolate steric effects .
Data Contradiction Analysis
Q. Why do some studies report this compound as a stable intermediate, while others classify it as transient?
- Methodological Answer : Stability depends on the reaction milieu. In aerobic environments, it may oxidize to quinones, whereas anaerobic conditions (e.g., fungal cultures) favor reduction pathways. Use oxygen-sensitive electrodes or EPR spectroscopy to monitor radical intermediates. Time-resolved sampling (every 30 min) during degradation studies can clarify its persistence .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
